![molecular formula C12H25NO2 B13244264 2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13244264.png)
2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol is a chemical compound with a molecular formula of C12H25NO2. This compound is known for its unique structure, which includes a cyclohexyl ring substituted with three methyl groups and an amino group attached to a propane-1,3-diol backbone. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol typically involves the reaction of isophorone with malononitrile to form an intermediate compound, which is then hydrogenated in the presence of a catalyst. The hydrogenation process is carried out at temperatures ranging from 20°C to 120°C and pressures between 20 to 300 bar . The purification of the final product is usually achieved through distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a proton acceptor, influencing various biochemical processes. Its unique structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,3,5-Trimethylcyclohexyl)propane-1,3-diamine: This compound has a similar cyclohexyl ring structure but differs in the functional groups attached to the propane backbone.
2-(3-(aminomethyl)-3,5,5-trimethylcyclohexyl)propane-1,3-diamine: Another similar compound with variations in the amino group attachment.
Uniqueness
2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C12H25NO2 |
|---|---|
Molekulargewicht |
215.33 g/mol |
IUPAC-Name |
2-[(3,3,5-trimethylcyclohexyl)amino]propane-1,3-diol |
InChI |
InChI=1S/C12H25NO2/c1-9-4-10(6-12(2,3)5-9)13-11(7-14)8-15/h9-11,13-15H,4-8H2,1-3H3 |
InChI-Schlüssel |
NDCVFGRIKRXRES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1)(C)C)NC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


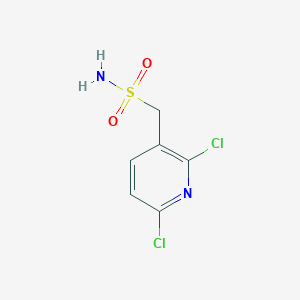
![Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13244189.png)
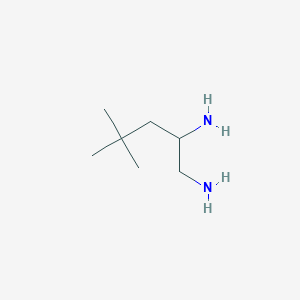
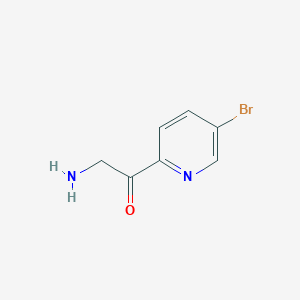
![3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid](/img/structure/B13244221.png)
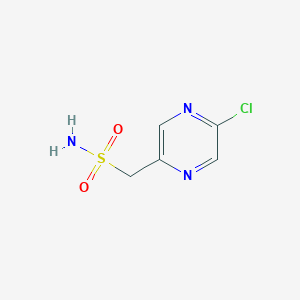
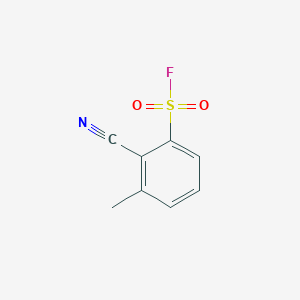
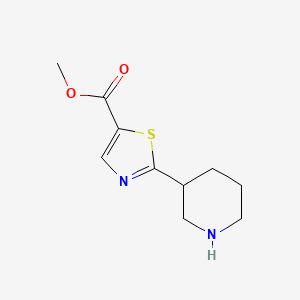
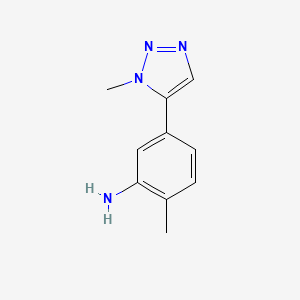
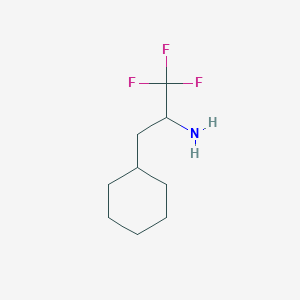

![1-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13244272.png)
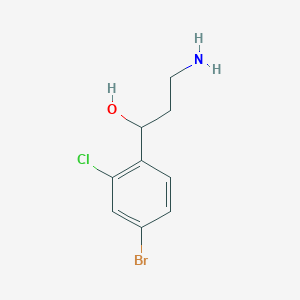
![N-Propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13244284.png)
